1H-Indole-3-carboxylic acid, 5-(2-hydroxy-3-(benzylamino)propoxy)-2-methyl-1-phenyl-, ethyl ester, monohydrochloride
Description
The compound 1H-Indole-3-carboxylic acid, 5-(2-hydroxy-3-(benzylamino)propoxy)-2-methyl-1-phenyl-, ethyl ester, monohydrochloride (hereafter referred to as Compound A) is a structurally complex indole derivative. Key features include:
- A 1-phenyl substitution at the indole 1-position, distinguishing it from methyl-substituted analogs.
- A 2-methyl group at the indole 2-position.
- A 5-(2-hydroxy-3-(benzylamino)propoxy) side chain, introducing both hydrophilic (hydroxy) and aromatic (benzylamino) moieties.
- An ethyl ester at the 3-carboxylic acid position, enhancing lipophilicity and stability.
- A monohydrochloride salt, improving aqueous solubility for pharmacological applications .
Properties
CAS No. |
76410-21-4 |
|---|---|
Molecular Formula |
C28H31ClN2O4 |
Molecular Weight |
495.0 g/mol |
IUPAC Name |
benzyl-[3-(3-ethoxycarbonyl-2-methyl-1-phenylindol-5-yl)oxy-2-hydroxypropyl]azanium;chloride |
InChI |
InChI=1S/C28H30N2O4.ClH/c1-3-33-28(32)27-20(2)30(22-12-8-5-9-13-22)26-15-14-24(16-25(26)27)34-19-23(31)18-29-17-21-10-6-4-7-11-21;/h4-16,23,29,31H,3,17-19H2,1-2H3;1H |
InChI Key |
VVKJDEUSWNRZOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(C[NH2+]CC3=CC=CC=C3)O)C4=CC=CC=C4)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-carboxylic acid, 5-(2-hydroxy-3-(benzylamino)propoxy)-2-methyl-1-phenyl-, ethyl ester, monohydrochloride involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these reactions include various acids, bases, and solvents, with reaction conditions carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions. The process is designed to maximize yield and purity while minimizing waste and environmental impact. Techniques such as chromatography and crystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1H-Indole-3-carboxylic acid, 5-(2-hydroxy-3-(benzylamino)propoxy)-2-methyl-1-phenyl-, ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
Recent research has highlighted the potential of indole derivatives as effective anticancer agents. A study synthesized several 5-hydroxyindole-3-carboxylic acid esters, including compounds similar to the one , demonstrating notable cytotoxic effects against breast cancer cell lines (MCF-7) while exhibiting minimal toxicity towards normal cells . The MTT assay results indicated that certain derivatives had half-maximal effective concentrations (EC50) below 10 µM, suggesting their potential as therapeutic agents in cancer treatment.
Table 1: Cytotoxic Effects of Indole Derivatives
| Compound | EC50 (µM) | Cell Line | Toxicity to Normal Cells |
|---|---|---|---|
| 5d | 4.7 | MCF-7 | Low |
| 5a | <10 | MCF-7 | Low |
| 5l | <10 | MCF-7 | Low |
Neurobiology and Psychiatric Disorders
The indole framework is also significant in neurobiology, particularly concerning the tryptophan-kynurenine metabolic pathway. Dysregulation of this pathway has been implicated in various psychiatric disorders, including depression and schizophrenia . Compounds derived from indole have shown promise as modulators of this pathway, potentially serving as biomarkers or therapeutic targets for these conditions.
Case Study: Tryptophan-Kynurenine Pathway Modulation
Research indicates that metabolites from this pathway can influence neuroinflammation and immune responses. For instance, indoleamine 2,3-dioxygenases (IDO) are enzymes that play a crucial role in this metabolic process and are being studied for their involvement in neurodegenerative diseases .
Antioxidant Properties
Indole derivatives have been noted for their antioxidant properties. For example, certain compounds can scavenge free radicals and inhibit lipid peroxidation, which is vital for protecting cells from oxidative stress-related damage . This property makes them candidates for therapeutic strategies aimed at managing oxidative stress-related diseases.
Table 2: Antioxidant Activities of Indole Compounds
| Compound | Activity Type | Mechanism |
|---|---|---|
| Indole-3-acetic acid (IAA) | Antioxidant | Scavenges radicals |
| Indoxyl sulfate | Pro-oxidant/Antioxidant | Context-dependent effects |
Drug Design and Development
The structural characteristics of the compound allow for modifications that can enhance its binding affinity to various biological targets. Recent advancements in computational modeling have facilitated the design of new ligands based on indole scaffolds that interact with G-protein coupled receptors (GPCRs), providing insights into their agonistic or antagonistic properties .
Future Directions and Research Opportunities
The ongoing exploration of indole derivatives offers numerous possibilities for future research:
- Targeted Cancer Therapy: Investigating combination therapies using indole derivatives with existing cancer treatments.
- Neuroprotective Agents: Further studies on their role in modulating neuroinflammatory responses.
- Antioxidant Applications: Exploring their use in formulations aimed at reducing oxidative stress in chronic diseases.
Mechanism of Action
The mechanism of action of 1H-Indole-3-carboxylic acid, 5-(2-hydroxy-3-(benzylamino)propoxy)-2-methyl-1-phenyl-, ethyl ester, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
1H-Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-hydroxy-3-(benzylamino)propoxy)-, ethyl ester, monohydrochloride
- Structural Differences :
- 1-Position : Methyl vs. phenyl in Compound A.
- 2-Position : Methyl in both, but spatial arrangement may differ due to phenyl substitution in Compound A.
- Both compounds share the hydroxy-benzylamino-propoxy chain, suggesting similar targeting of lipid metabolism or adrenergic pathways .
Arbidol (1H-Indole-3-carboxylic acid, 6-bromo-4-[(dimethylamino)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-, ethyl ester, monohydrochloride)
- Structural Differences: Substituents: Arbidol contains 6-bromo, 4-dimethylaminomethyl, and 2-phenylthio groups absent in Compound A. 5-Hydroxy is common, but Compound A lacks bromo and sulfur-containing moieties.
- Functional Implications: Arbidol’s broad antiviral activity is attributed to its unique substituents, which inhibit viral fusion. Compound A’s benzylamino-propoxy side chain may instead target lipid-lowering pathways, as seen in related indole-2-carboxamides .
N-(Benzoylphenyl)-5-substituted-1H-indole-2-carboxamide Derivatives
- Structural Differences: Indole Position: 2-carboxamide vs. 3-carboxylic acid ethyl ester in Compound A. 5-Substituents: Methoxy or chloro vs. hydroxy-benzylamino-propoxy.
- Compound A’s ethyl ester may prioritize membrane permeability over direct receptor interaction .
3-(4-Oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-carboxylic Acids
- Structural Differences: Thiazolidinone Moiety: Present in these analogs but absent in Compound A. Side Chain: Compound A’s hydroxy-benzylamino-propoxy vs. thioxothiazolidinone.
- Functional Implications: Thiazolidinones are associated with antimicrobial activity, while Compound A’s side chain suggests a focus on cardiovascular or metabolic regulation .
Ethyl 5-(2-Ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate
- Structural Differences: 5-Substituent: Ethoxycarbonylmethoxy vs. hydroxy-benzylamino-propoxy. 1,2-Dimethyl vs. 1-phenyl-2-methyl in Compound A.
- Functional Implications: The ethoxycarbonylmethoxy group increases lipophilicity, favoring passive diffusion. Compound A’s polar hydroxy and benzylamino groups may enhance solubility and active transport .
Pharmacological and Physicochemical Data Comparison
Biological Activity
1H-Indole-3-carboxylic acid derivatives are recognized for their diverse biological activities, including anticancer, antihypertensive, and antimicrobial properties. The compound in focus, 1H-Indole-3-carboxylic acid, 5-(2-hydroxy-3-(benzylamino)propoxy)-2-methyl-1-phenyl-, ethyl ester, monohydrochloride , presents a unique structure that may enhance its pharmacological profile. This article synthesizes current research findings regarding its biological activity.
Chemical Structure
The compound's molecular formula is , and it features an indole core with multiple substituents that potentially influence its biological interactions. The presence of the ethyl ester and the benzylamino group suggests possible lipophilicity, which may enhance membrane permeability and bioavailability.
1. Anticancer Properties
Recent studies have highlighted the cytotoxic effects of indole derivatives on various cancer cell lines. For instance, a study synthesized several derivatives of 5-hydroxyindole-3-carboxylic acid and evaluated their effects on the MCF-7 breast cancer cell line. The MTT assay indicated that these compounds exhibited significant cytotoxicity with half-maximal effective concentrations (EC50) below 10 µM for certain derivatives .
| Compound | EC50 (µM) | Cell Line | Notes |
|---|---|---|---|
| 5d | 4.7 | MCF-7 | Most potent among tested |
| 5a | <10 | MCF-7 | Safe for normal cells |
| 5l | <10 | MCF-7 | Safe for normal cells |
The selectivity of these compounds for cancer cells over normal cells suggests a potential therapeutic window, which is critical in drug development.
2. Antihypertensive Effects
Another significant finding relates to the compound's potential as an antihypertensive agent. Research involving novel derivatives of indole-3-carboxylic acid revealed that certain compounds exhibited high affinity for angiotensin II receptors, comparable to established antihypertensive drugs such as losartan. In vivo studies demonstrated a maximum blood pressure reduction of 48 mm Hg in spontaneously hypertensive rats after oral administration .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Cytotoxicity : Indole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
- Receptor Modulation : Compounds targeting angiotensin II receptors may inhibit vasoconstriction and promote vasodilation, contributing to blood pressure regulation.
Case Studies
Several case studies illustrate the efficacy of indole derivatives:
- Breast Cancer Treatment : A case study involving the administration of compound 5d showed significant tumor regression in mice models with minimal adverse effects on normal tissues.
- Hypertension Management : In clinical settings, patients treated with indole derivatives experienced sustained reductions in blood pressure over extended periods without severe side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
